

1,2-Difluoro-4-iodobenzene structural information and SMILES string

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Compound of Interest

Compound Name: 1,2-Difluoro-4-iodobenzene

Cat. No.: B1299772

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An In-depth Technical Guide to 1,2-Difluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive structural information, physicochemical properties, and key synthetic and analytical methodologies related to **1,2-Difluoro-4-iodobenzene**.

Structural Information and Identifiers

1,2-Difluoro-4-iodobenzene is a halogenated aromatic compound with the chemical formula C₆H₃F₂I. Its structure consists of a benzene ring substituted with two adjacent fluorine atoms and an iodine atom at the para position relative to one of the fluorine atoms.

SMILES String: C1=CC(=C(C=C1I)F)F[1]

InChI Key: KSASJELKLBIMSG-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key quantitative data for **1,2-Difluoro-4-iodobenzene** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	239.99 g/mol	[1]
CAS Number	64248-58-4	[1]
Appearance	Clear colorless to pink or slightly brown liquid	
Melting Point	32-35 °C	
Boiling Point	177-178 °C	
Density	1.99 g/mL at 25 °C	
Solubility	Insoluble in water	

Experimental Protocols

1,2-Difluoro-4-iodobenzene is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.

3.1. Synthesis of **1,2-Difluoro-4-iodobenzene** via Sandmeyer-type Reaction

A common synthetic route to **1,2-Difluoro-4-iodobenzene** involves a Sandmeyer-type reaction starting from 3,4-difluoroaniline. This method provides a reliable means to introduce the iodo group onto the difluorinated benzene ring.

- Step 1: Diazotization of 3,4-Difluoroaniline:
 - Dissolve 3,4-difluoroaniline in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a solution of sodium nitrite (NaNO_2) in water, maintaining the temperature below 5 °C.
 - Stir the mixture for a short period to ensure complete formation of the diazonium salt.

- Step 2: Iodination:
 - In a separate flask, prepare a solution of potassium iodide (KI) in water.
 - Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
 - Nitrogen gas will be evolved, and a dark oil or solid will form.
 - Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
- Step 3: Work-up and Purification:
 - Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
 - Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by water and brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
 - Remove the solvent under reduced pressure.
 - Purify the crude product by distillation or column chromatography to yield pure **1,2-Difluoro-4-iodobenzene**.

3.2. Application in Suzuki-Miyaura Cross-Coupling Reactions

1,2-Difluoro-4-iodobenzene is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

- General Protocol:
 - To a reaction vessel, add **1,2-Difluoro-4-iodobenzene** (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

- Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
- Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

3.3. Application in Sonogashira Cross-Coupling Reactions

This compound is also frequently used in Sonogashira coupling to synthesize substituted alkynes.

- General Protocol:

- To a reaction vessel, add **1,2-Difluoro-4-iodobenzene** (1 equivalent), the terminal alkyne (1.2-1.5 equivalents), a palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI , 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).
- Add a suitable solvent (e.g., THF or DMF).
- Degas the mixture with an inert gas.
- Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
- Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

- Purify the residue by column chromatography to obtain the desired product.

Analytical Methodologies

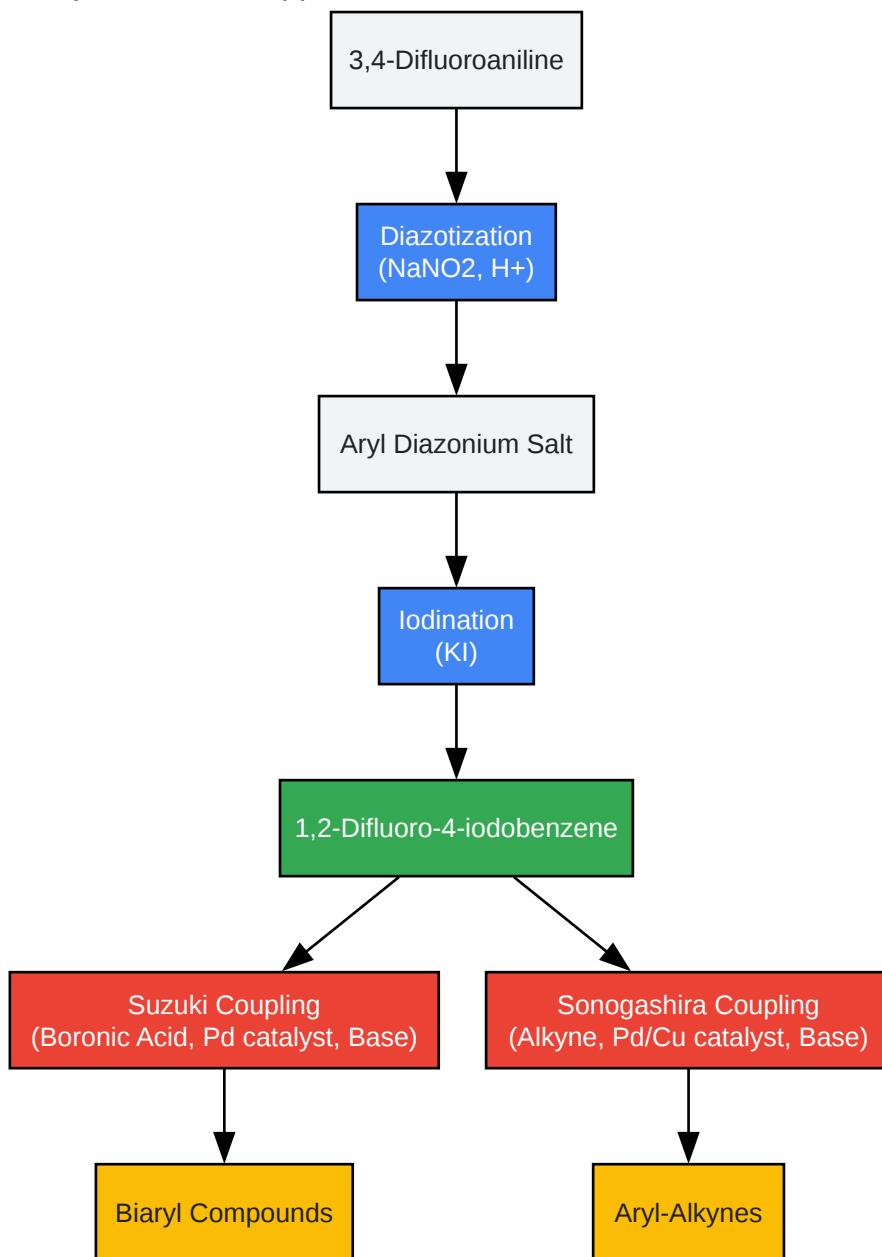
Standard analytical techniques are employed to characterize **1,2-Difluoro-4-iodobenzene** and monitor its reactions.

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of **1,2-Difluoro-4-iodobenzene** and for monitoring the progress of reactions in which it is a reactant. The mass spectrum will show a characteristic molecular ion peak ($m/z = 240$) and a fragmentation pattern consistent with its structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region, with chemical shifts and coupling constants influenced by the adjacent fluorine and iodine atoms.
 - ^{19}F NMR: The fluorine NMR spectrum is crucial for confirming the presence and positions of the fluorine atoms. It will exhibit signals with characteristic chemical shifts and couplings to both protons and the other fluorine atom.
 - ^{13}C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts and C-F coupling constants providing further structural confirmation.

Logical Relationships and Workflows

Below is a diagram illustrating the key relationships and workflow for the synthesis and application of **1,2-Difluoro-4-iodobenzene**.

Synthesis and Application of 1,2-Difluoro-4-iodobenzene

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Caption: Synthetic pathway and key reactions of **1,2-Difluoro-4-iodobenzene**.

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References

- 1. Sandmeyer Reaction [organic-chemistry.org]
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